

Precision and Accuracy Data for Cloperastine Fendizoate

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

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The data below is for a novel green HPLC method developed for the simultaneous analysis of **Cloperastine Fendizoate** (CLOP) in the presence of parabens and its degradation products [1].

Table 1: Inter-day Precision and Accuracy [1]

Concentration Level	Concentration ($\mu\text{g/mL}$)	Accuracy (% Recovery)	Precision (% RSD)
Low	5.0	99.83%	0.148%
Medium	50.0	100.20%	0.148%
High	150.0	100.80%	0.148%
Overall	5.0–200.0	100.43% (Mean)	< 1.5%

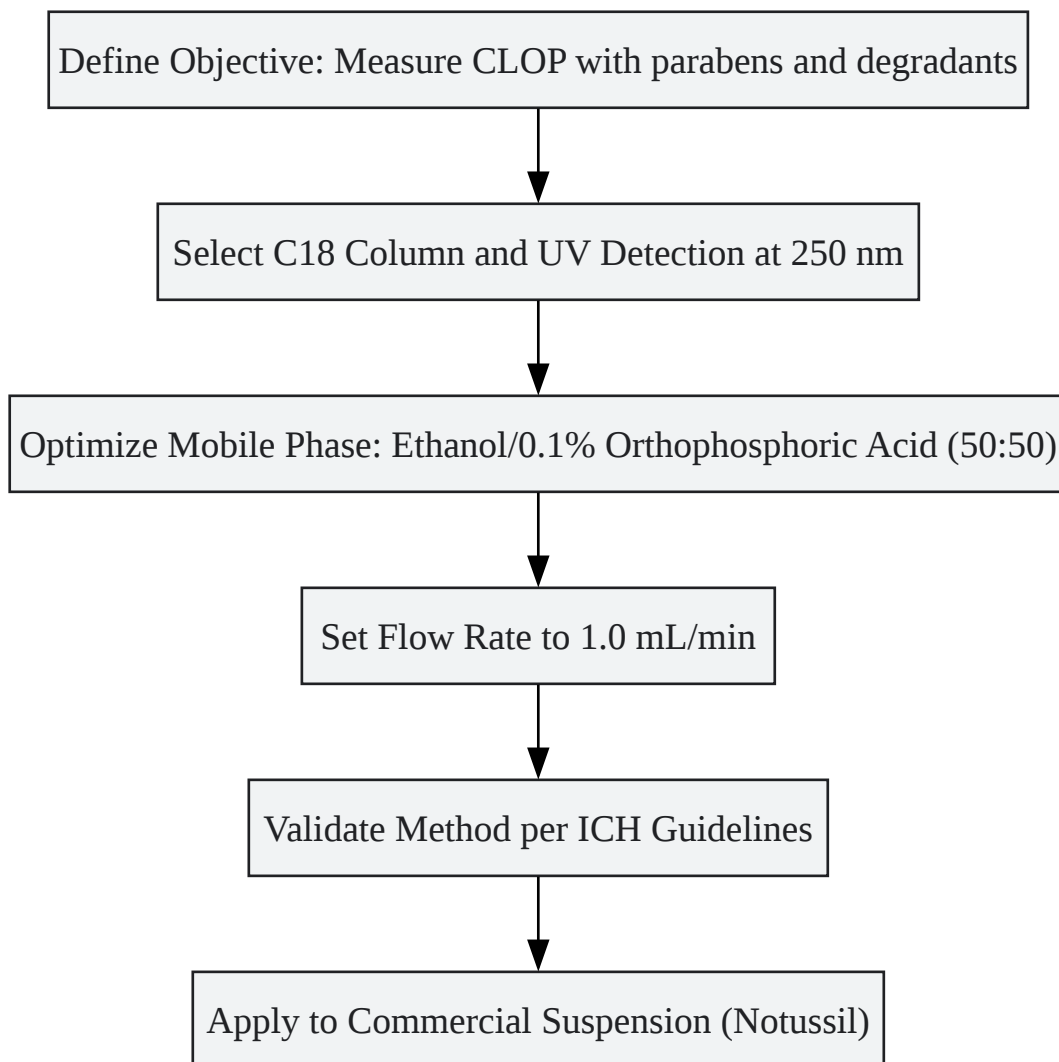
This method was **fully validated** per ICH guidelines and demonstrated a **mean accuracy** of **100.43%** with a precision (%RSD) of **0.148%**, indicating excellent repeatability and reliability [1].

Experimental Protocol for the HPLC Method

Here is the detailed methodology used to generate the precision and accuracy data for **Cloperastine Fendizoate** [1]:

- **Instrumentation:** High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Detection Wavelength:** 250.0 nm.
- **Column:** C18 column.
- **Mobile Phase:** Ethanol and 0.1% orthophosphoric acid (pH=4) at a 50:50 v/v ratio.
- **Flow Rate:** 1.0 mL/min.
- **Sample Application:** The method was successfully applied to analyze a CLOP suspension formulation (Notussil).

The logical workflow of this method development and validation is as follows:



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Comparative Data for Cloperastine Hydrochloride

For a more comprehensive comparison, here is precision data for analytical methods of **Cloperastine Hydrochloride**, a different salt of the same active ingredient.

Table 2: Precision Data for Cloperastine Hydrochloride Impurity Analysis [2]

Parameter	Value	Details
Precision (Repeatability)	RSD ≤ 1.5%	For peak areas of five identified impurities [2].
Robustness	RSD < 2.0%	Variation in column temperature, mobile phase pH, and flow rate [2].

Table 3: Precision Data for Genotoxic Impurity Analysis [3]

Analyte	Analytical Technique	Precision (% RSD)
2-Chloroethanol (2-CE)	GC-MS	1.7%
Methyl p-toluenesulfonate (MPTS)	HPLC-DAD	1.1%
2-Chloroethyl p-toluenesulfonate (CEPTS)	HPLC-DAD	1.3%

Experimental Protocols for Comparative Methods

The methodologies for the comparative data are outlined below:

- **HPLC Method for Cloperastine Hydrochloride Impurities [2]**
 - **Column:** Inertsil ODS (4.6 × 100 mm, 3 μm).
 - **Mobile Phase:** Methanol–0.1 mol/L potassium dihydrogen phosphate solution–perchloric acid (60:40:0.16, v/v/v).
 - This method successfully separated and quantified five specific impurities in the bulk drug.

- **Chromatographic Methods for Genotoxic Impurities [3]**
 - **For 2-CE:** GC-MS with capillary column and Helium carrier gas.
 - **For Sulfonate Esters (MPTS, CEPTS):** HPLC-DAD with C18 column and mobile phase of Acetonitrile–Water.

Key Insights for Researchers

- **High Performance:** The green HPLC method for **Cloperastine Fendizoate** shows exceptional precision and accuracy, meeting regulatory standards for pharmaceutical analysis [1].
- **Stability-Indicating Property:** The method can distinguish the intact drug from its degradation products, which is crucial for stability studies [1].
- **Impurity Profiling:** The developed methods for the hydrochloride salt demonstrate robust control over impurities and genotoxic substances, a critical aspect of drug quality and safety [3] [2].

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References

1. Unveiling cloperastine fendizoate degradation using MS/MS [sciencedirect.com]
2. Identification and quantification of five impurities in ... [sciencedirect.com]
3. Development of chromatographic methods for the ... [sciencedirect.com]

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